molecular formula C4H8O2S B15184918 trans-3,4-Dihydroxythiolane CAS No. 2657-70-7

trans-3,4-Dihydroxythiolane

Cat. No.: B15184918
CAS No.: 2657-70-7
M. Wt: 120.17 g/mol
InChI Key: WONPWMKTZAPWSP-QWWZWVQMSA-N
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Description

trans-3,4-Dihydroxythiolane (CAS: 33967-48-5) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈O₄S and a molar mass of 152.17 g/mol . Structurally, it features a five-membered thiolane ring (a saturated tetrahydrothiophene derivative) with hydroxyl groups at the 3- and 4-positions in a trans-configuration. This compound is also known by synonyms such as 3,4-dihydroxysulfolane and 3,4-thiophenediol tetrahydro-1,1-dioxide, reflecting its sulfone functional groups and diol moiety . Its stability under room-temperature storage conditions makes it suitable for industrial and research applications, though its biological or metabolic roles are less well-documented compared to other thiolane derivatives .

Properties

CAS No.

2657-70-7

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

(3S,4S)-thiolane-3,4-diol

InChI

InChI=1S/C4H8O2S/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1

InChI Key

WONPWMKTZAPWSP-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H]([C@@H](CS1)O)O

Canonical SMILES

C1C(C(CS1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dihydroxythiolane typically involves the regio- and diastereoselective synthesis methods. One such method includes the metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols, which affords trans-3,4-diaryldihydrocoumarins in good yields with high regio- and diastereoselectivities . This method is characterized by a wide substrate scope, good functional group tolerance, and efficiency on a gram scale.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of regio- and diastereoselective synthesis can be scaled up for industrial applications. The use of metal-free methodologies and efficient reaction conditions makes this compound a viable candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions: trans-3,4-Dihydroxythiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s thiolane ring and hydroxyl groups make it reactive under different conditions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as selenoxide reagents.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of disulphide bonds, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry: In chemistry, trans-3,4-Dihydroxythiolane is used as a reagent for the formation of disulphide bonds in proteins. Its strong and selective oxidizing properties make it valuable for studying oxidative folding pathways of proteins .

Biology: In biological research, the compound’s ability to form disulphide bonds is utilized to study protein folding and stability. It is also used in the diagnosis of weakly folded structures and the identification of key intermediates in protein folding.

Medicine: The compound’s potential applications in medicine include its use as a diagnostic tool for studying protein misfolding diseases. Its ability to form disulphide bonds can be leveraged to develop therapeutic strategies for diseases involving protein misfolding and aggregation.

Industry: In industrial applications, this compound can be used in the synthesis of various organic compounds. Its regio- and diastereoselective synthesis methods make it a valuable intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which trans-3,4-Dihydroxythiolane exerts its effects involves the formation of disulphide bonds through oxidation reactions. The compound’s selenoxide form (DHS ox) acts as a strong and selective oxidant for thiol substrates, facilitating the rapid and quantitative formation of disulphide bonds . This process is crucial for the oxidative folding of proteins and the stabilization of their native structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize trans-3,4-Dihydroxythiolane, we compare its structural, metabolic, and functional properties with three related compounds: cotinine , 3'-hydroxycotinine , and sulfolane (tetrahydrothiophene-1,1-dioxide). Key distinctions arise from variations in substituents, metabolic pathways, and applications.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Role/Application Metabolic Pathway Involvement
This compound C₄H₈O₄S 152.17 Thiolane ring, diol, sulfone Industrial/research applications Not well-characterized
Cotinine C₁₀H₁₂N₂O 176.22 Pyridine ring, pyrrolidinone Nicotine metabolite CYP2A6-mediated oxidation
3'-Hydroxycotinine C₁₀H₁₂N₂O₂ 192.21 Pyridine ring, hydroxyl, ketone Major nicotine urinary metabolite CYP2A6 hydroxylation
Sulfolane C₄H₈O₂S 120.17 Thiolane ring, sulfone Industrial solvent Non-metabolic

Key Findings

Structural Differences: this compound differs from cotinine and 3'-hydroxycotinine by lacking a nitrogen-containing heterocycle (e.g., pyridine) and instead possessing a sulfone-modified thiolane backbone . This structural distinction limits its direct involvement in nicotine metabolism, unlike cotinine derivatives.

Metabolic Pathways: Cotinine and 3'-hydroxycotinine are nicotine metabolites generated via CYP2A6-mediated oxidation in humans .

Functional Roles :

  • Cotinine and 3'-hydroxycotinine are biomarkers for nicotine exposure and are excreted as glucuronide conjugates (29% of total urinary nicotine metabolites) .
  • This compound’s applications are primarily industrial, whereas sulfolane is used as a solvent in gas treatment and electronics manufacturing .

Interindividual Variability: Nicotine metabolism (e.g., cotinine hydroxylation) shows high interindividual variability due to CYP2A6 polymorphisms . For this compound, such variability is unreported, likely due to its non-enzymatic or non-biological roles .

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